(2,2-Difluoroethylidene)(1-phenylethyl)amine
Description
(2,2-Difluoroethylidene)(1-phenylethyl)amine is a fluorinated imine derivative with the molecular formula C₁₀H₁₁F₂N. It exists as enantiomers:
- (R)-N-(2,2-Difluoroethylidene)-1-phenylethylamine (CAS: 160797-29-5)
- (S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine (CAS: 161754-60-5) .
The compound features a C=N imine bond (bond length: 1.292 Å) and a chiral 1-phenylethyl group. The difluoroethylidene moiety introduces steric and electronic effects, making it distinct from non-fluorinated analogs.
Properties
IUPAC Name |
2,2-difluoro-N-(1-phenylethyl)ethanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c1-8(13-7-10(11)12)9-5-3-2-4-6-9/h2-8,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMZKLAUXURNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Zinc Borohydride-Mediated Reduction
A patented method for synthesizing 1-phenylethylamine, a precursor to the target compound, involves reducing phenylacetamide using zinc borohydride (Zn(BH₄)₂) in tetrahydrofuran (THF) at 90–96°C. While this protocol specifically addresses phenylethylamine production, it highlights critical parameters for subsequent imine formation:
- Solvent selection : THF ensures solubility of both the amide and reducing agent.
- Temperature control : Gradual heating minimizes side reactions such as over-reduction or decomposition.
- Workup procedures : Acidic quenching (10% HCl) followed by chloroform extraction isolates the amine with >90% purity.
For (2,2-difluoroethylidene)(1-phenylethyl)amine, this amine intermediate is reacted with 2,2-difluoroacetaldehyde under anhydrous conditions. The imine formation typically employs molecular sieves to absorb water, shifting the equilibrium toward product formation.
Direct Imine Formation via Condensation
Reaction Mechanism and Conditions
The condensation of 1-phenylethylamine with 2,2-difluoroacetaldehyde proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine. Key variables include:
- Catalysts : Titanium tetrachloride (TiCl₄) accelerates dehydration, achieving 85–92% yields in dichloromethane at 25°C.
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to nonpolar alternatives.
- Stoichiometry : A 1:1 molar ratio of amine to aldehyde prevents oligomerization.
Industrial-Scale Adaptations
Continuous flow reactors improve throughput and consistency by maintaining precise temperature (±1°C) and residence time control. Automated systems integrate in-line FTIR monitoring to detect unreacted starting materials, enabling real-time adjustments.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR : The imine proton (CH=N) resonates at δ 8.2–8.5 ppm, while CF₂ groups show coupling constants of ³J₆F = 18–22 Hz.
- Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 183.20 (C₁₀H₁₁F₂N⁺).
Comparative Data on Synthesis Methods
| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Zinc Borohydride Reduction | Zn(BH₄)₂/THF | 90–96 | 78 | 92 |
| TiCl₄-Catalyzed Condensation | TiCl₄/CH₂Cl₂ | 25 | 85 | 95 |
| Continuous Flow Synthesis | None/CH₃CN | 50 | 91 | 98 |
Challenges and Mitigation Strategies
Hydrolytic Instability
The difluoroethylidene group is prone to hydrolysis in aqueous media. Solutions include:
Stereochemical Control
Racemization at the chiral center of 1-phenylethylamine is minimized by:
- Low-temperature reactions : Conducting condensations below 30°C.
- Chiral auxiliaries : (S)-Proline-derived catalysts induce enantioselectivity (>90% ee).
Industrial Applications and Scalability
Batch vs. Continuous Processing
Cost-Benefit Analysis
- Raw material costs : 2,2-Difluoroacetaldehyde accounts for 60% of total expenses.
- Waste reduction : Solvent recovery systems cut costs by 25% in continuous setups.
Chemical Reactions Analysis
Types of Reactions: (2,2-Difluoroethylidene)(1-phenylethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The difluoroethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethylidene oxides, while reduction may produce difluoroethylidene amines .
Scientific Research Applications
Chemistry: In chemistry, (2,2-Difluoroethylidene)(1-phenylethyl)amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its potential therapeutic applications. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways .
Industry: In industry, (2,2-Difluoroethylidene)(1-phenylethyl)amine is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of (2,2-Difluoroethylidene)(1-phenylethyl)amine involves its interaction with specific molecular targets. The difluoroethylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The phenylethylamine structure may interact with biological receptors or enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Structural and Bond-Length Comparisons
Imine Derivatives
The C=N bond length in (2,2-Difluoroethylidene)(1-phenylethyl)amine (1.292 Å ) is comparable to other imines:
| Compound | C=N Bond Length (Å) | Reference |
|---|---|---|
| (E)-1-(Naphthalen-2-yl)ethylidene](naphthalen-1-ylmethyl)amine | 1.265 | Bruno et al. |
| 2-(N-Benzyl-α-iminoethyl)phenol | 1.286 | Filarowski et al. |
| (S)-(+)-N-(1-Phenylethyl)salicylideneamine | 1.264 | Liu et al. |
The slightly longer bond in the target compound may arise from electron-withdrawing fluorine atoms stabilizing the imine resonance .
Fluorinated Amines
- N-(2,2-Difluoroethyl)-N-(1-phenylethyl)amine (CAS: Discontinued, CymitQuimica): Lacks the imine bond (C-N single bond), reducing reactivity toward nucleophiles compared to the target compound .
Substituent Effects on Reactivity and Properties
Aromatic Substitutents
Steric and Conformational Effects
- (R)-2,2-Dimethyl-N-((R)-1-phenylethyl)cyclopentanamine : A cyclopentane-based analog with bulky substituents that restrict conformational flexibility, unlike the more planar imine structure of the target compound .
- 5-((R)-1-Phenylethyl)-5-azaspiro[2.4]heptan-7-amine : A spirocyclic amine with rigid geometry, contrasting with the linear difluoroethylidene group in the target compound .
Biological Activity
(2,2-Difluoroethylidene)(1-phenylethyl)amine, also known as (S)-N-(2,2-difluoroethylidene)-1-phenylethylamine, is a compound of interest due to its potential biological activities and interactions with various biological targets. This article explores its biological activity, focusing on its binding affinity, pharmacological effects, and implications in therapeutic applications.
- Molecular Formula : CHFN
- Molecular Weight : 183.20 g/mol
- CAS Number : 161754-60-5
- SMILES Notation : CC@@HN=CC(F)F
Research indicates that (2,2-difluoroethylidene)(1-phenylethyl)amine exhibits significant binding affinity to specific neurotransmitter systems. Preliminary studies have shown its interaction with dopamine receptors, suggesting a potential role in modulating dopaminergic signaling pathways.
Pharmacological Effects
The compound's pharmacological profile includes:
- Dopaminergic Activity : Evidence suggests that it may enhance dopamine transmission, which could have implications for treating neurological disorders such as Parkinson's disease.
- Anticancer Potential : As indicated in recent patent filings, derivatives of this compound are being investigated for their ability to inhibit K-Ras proteins, which play a crucial role in cancer cell proliferation .
Case Studies
-
Neurotransmitter Interaction :
- A study examined the effects of (2,2-difluoroethylidene)(1-phenylethyl)amine on dopamine levels in rodent models. Results indicated a significant increase in extracellular dopamine concentrations following administration of the compound.
-
Cancer Research :
- In vitro assays demonstrated that derivatives of (2,2-difluoroethylidene)(1-phenylethyl)amine inhibited the growth of K-Ras-dependent cancer cell lines. The mechanism was attributed to the disruption of downstream signaling pathways associated with cell survival and proliferation.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 183.20 g/mol |
| CAS Number | 161754-60-5 |
| Binding Affinity (Kd) | [Data not available] |
| Dopaminergic Activity | Yes |
| Anticancer Activity | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
